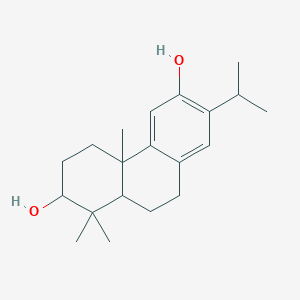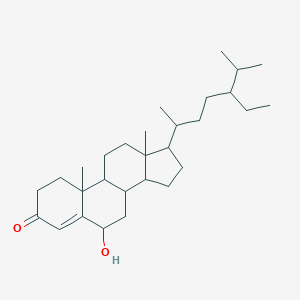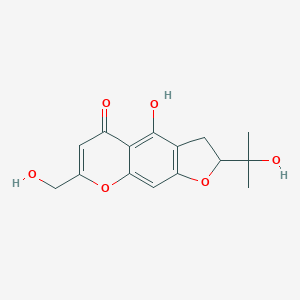
Angelicain
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Norcimifugin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de referencia en el estudio de furocromonas y sus derivados.
Biología: Se estudia por sus propiedades antiinflamatorias y sus potenciales aplicaciones terapéuticas.
Medicina: Se investiga por su posible uso en el tratamiento de enfermedades y afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de fármacos antiinflamatorios y otros productos farmacéuticos
Mecanismo De Acción
Norcimifugin ejerce sus efectos a través de sus propiedades antiinflamatorias. Se dirige a vías moleculares específicas involucradas en la inflamación, como la inhibición de citocinas y enzimas proinflamatorias. El compuesto interactúa con varios objetivos moleculares, incluidas las enzimas ciclooxigenasa y lipooxigenasa, para reducir la inflamación .
Compuestos Similares:
Cimifugin: Otro derivado de furocromona que se encuentra en Cimicifuga foetida con propiedades antiinflamatorias similares.
Hamaudol: Un derivado de cromona con propiedades antiinflamatorias y analgésicas.
Isocopoletin: Un derivado de cumarina con propiedades antiinflamatorias.
Singularidad: Norcimifugin es único debido a su estructura molecular específica y su potente actividad antiinflamatoria. Se ha demostrado que es más eficaz en ciertos modelos de inflamación en comparación con compuestos similares .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Norcimifugin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic pathways.
Cellular Effects
Norcimifugin affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . Norcimifugin can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, Norcimifugin exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators . Norcimifugin also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norcimifugin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Norcimifugin remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to Norcimifugin can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Norcimifugin vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and immunomodulatory actions . At higher doses, Norcimifugin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Norcimifugin is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can influence the metabolism of other compounds, affecting metabolic flux and metabolite levels. Norcimifugin’s role in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Norcimifugin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The distribution of Norcimifugin within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
Norcimifugin’s subcellular localization is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows Norcimifugin to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Norcimifugin se puede sintetizar a través de varias reacciones químicas que involucran los compuestos precursores encontrados en Cimicifuga foetida. La ruta sintética generalmente implica la extracción del precursor seguida de una serie de reacciones químicas para formar la estructura de furocromona .
Métodos de Producción Industrial: La producción industrial de Norcimifugin implica la extracción del compuesto de Cimicifuga foetida utilizando solventes como el etanol o el metanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar Norcimifugin en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: Norcimifugin sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción involucra el reemplazo de un grupo funcional en el compuesto por otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de Norcimifugin puede conducir a la formación de derivados hidroxilados .
Comparación Con Compuestos Similares
Cimifugin: Another furochromone derivative found in Cimicifuga foetida with similar anti-inflammatory properties.
Hamaudol: A chromone derivative with anti-inflammatory and analgesic properties.
Isocopoletin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Norcimifugin is unique due to its specific molecular structure and its potent anti-inflammatory activity. It has been shown to be more effective in certain models of inflammation compared to similar compounds .
Propiedades
IUPAC Name |
4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCHSXPHLRBEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
49624-66-0 | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 209 °C | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Norcimifugin in natural sources?
A1: Norcimifugin has been identified in the antibacterial fraction of Angelica polymorpha Maxim []. This finding marked the first reported instance of this compound within the Angelica family. Furthermore, Norcimifugin has also been isolated from Cimicifuga foetida, a plant traditionally used for its anti-inflammatory properties [].
Q2: What analytical techniques are commonly employed to identify and characterize Norcimifugin?
A2: High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) has proven effective for characterizing Norcimifugin, particularly within complex mixtures like those found in Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), commonly known as Saposhnikoviae Radix []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios and fragmentation patterns.
Q3: What is the significance of identifying Norcimifugin and other compounds in traditional medicinal plants?
A3: Identifying specific compounds in traditional medicines, such as Norcimifugin in Saposhnikoviae Radix, is crucial for several reasons []. First, it allows for the standardization of these medicines, ensuring consistent efficacy and safety. Second, it paves the way for understanding the specific mechanisms of action responsible for their therapeutic effects, potentially leading to the development of novel drugs. Finally, this knowledge contributes to a deeper understanding of the chemical diversity and potential of these plants in medicine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



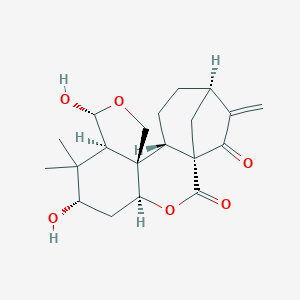
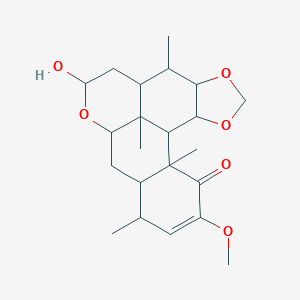
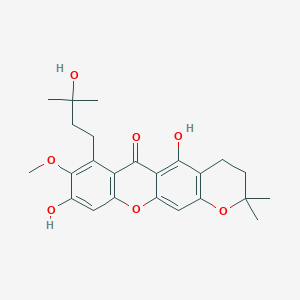

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)


